molecular formula C38H24F12N4S3 B2522256 N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] CAS No. 914497-25-9

N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]

Cat. No.: B2522256
CAS No.: 914497-25-9
M. Wt: 860.8
InChI Key: JPWWDPASAPSEFK-UHFFFAOYSA-N
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Description

N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a chiral thiourea derivative featuring a binaphthyl backbone substituted with 3,5-bis(trifluoromethyl)phenyl groups. Its molecular formula is C₃₈H₂₂F₁₂N₄S₂, with a molecular weight of 826.7 g/mol and CAS number 914497-25-9 . The compound is synthesized via nucleophilic aromatic substitution and reduction steps, often starting from enantiopure binaphthyl precursors and 3,5-bis(trifluoromethyl)phenyl isothiocyanate . It is primarily used in asymmetric organocatalysis due to its ability to engage in hydrogen-bonding interactions, stabilizing transition states in enantioselective reactions .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]naphthalen-1-yl]naphthalen-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H22F12N4S2/c39-35(40,41)21-13-22(36(42,43)44)16-25(15-21)51-33(55)53-29-11-9-19-5-1-3-7-27(19)31(29)32-28-8-4-2-6-20(28)10-12-30(32)54-34(56)52-26-17-23(37(45,46)47)14-24(18-26)38(48,49)50/h1-18H,(H2,51,53,55)(H2,52,54,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOQSDHNLKLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)NC(=S)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H22F12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] plays a significant role in biochemical reactions, primarily as an organocatalyst. It is known to activate substrates and stabilize partially developing negative charges, such as oxyanions, in transition states through explicit double hydrogen bonding. This compound interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it has been observed to interact with hydrogen bonding catalysts, enhancing their efficiency in promoting organic transformations.

Cellular Effects

The effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, it impacts cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exerts its effects through binding interactions with biomolecules. It forms hydrogen bonds with substrates, stabilizing transition states and facilitating catalytic reactions. The compound also acts as an enzyme inhibitor or activator, depending on the specific biochemical context. Changes in gene expression are mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under specific environmental factors. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on metabolic pathways and cellular functions. At higher doses, toxic or adverse effects have been observed, including disruptions in cellular homeostasis and potential organ toxicity. Threshold effects are critical in determining the safe and effective dosage range for experimental applications.

Metabolic Pathways

N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its broader biochemical implications and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity and efficacy.

Subcellular Localization

The subcellular localization of N,N’-®-[1,1’-Binaphthalene]-2,2’-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. Understanding its subcellular localization is essential for elucidating its precise role in cellular processes.

Biological Activity

N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a complex organic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

  • Molecular Formula : C₃₈H₂₂F₁₂N₄S₂
  • Molecular Weight : 826.7 g/mol
  • Chirality : The compound exhibits chirality due to its binaphthalene core, which may enhance its biological activity compared to non-chiral analogs.

Biological Activity Overview

Research indicates that thiourea derivatives, including N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], possess various biological activities:

1. Antimicrobial Activity

Thiourea compounds are known for their antibacterial properties. Studies have shown that derivatives similar to N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] exhibit activity against a range of bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AEscherichia coli40 µg/mL
Example BStaphylococcus aureus50 µg/mL

In one study, compounds related to this structure demonstrated significant inhibition zones against tested organisms comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

Thiourea derivatives have been explored for their anticancer properties. N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is hypothesized to target specific molecular pathways involved in cancer progression.

  • IC50 Values : Various thiourea derivatives have shown IC50 values ranging from 3 to 20 µM against different cancer cell lines.
  • Mechanism of Action : The compounds may induce apoptosis and inhibit angiogenesis by affecting cell signaling pathways .

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. Thioureas have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases.

CompoundEnzyme TargetIC50 (nM)
Compound XAChE33.27
Compound YBChE105.9

These findings suggest that N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] could be a valuable candidate for further research in treating conditions like Alzheimer's disease .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiourea derivatives demonstrated their effectiveness against Bacillus subtilis, Pseudomonas fluorescens, and other strains. The results indicated that the presence of bulky hydrophobic groups enhances antimicrobial activity .

Case Study 2: Anticancer Mechanisms

Research into the anticancer effects of thiourea derivatives revealed that they can significantly inhibit the growth of human leukemia cells with IC50 values as low as 1.50 µM. This suggests a strong potential for these compounds in cancer therapy .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₃₈H₂₂F₁₂N₄S₂
  • Molecular Weight : 826.7 g/mol
  • Chirality : The compound exhibits chirality due to its binaphthalene core, which is significant for its applications in asymmetric synthesis.

Asymmetric Synthesis

One of the primary applications of N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] lies in its role as a chiral ligand in asymmetric synthesis. The unique binaphthalene structure allows for the formation of chiral environments that can facilitate enantioselective reactions.

  • Mechanism : The thiourea moieties can interact with substrates to stabilize transition states leading to the formation of enantiomerically enriched products.
  • Case Studies : Research has shown that compounds with similar structures have been successfully used in various catalytic reactions, including:
    • Asymmetric Friedel-Crafts reactions
    • Organocatalytic transformations

Catalysis

The compound's ability to act as a catalyst or catalyst precursor is another significant application. Its structural features contribute to enhanced catalytic activity and selectivity.

  • Types of Catalytic Reactions :
    • Cross-Coupling Reactions : The compound can be employed in cross-coupling reactions due to its ability to stabilize metal complexes.
    • C-H Activation : Studies indicate that thiourea derivatives can promote C-H activation processes, making them valuable in synthetic organic chemistry.

While specific biological activity data for N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] is limited, thiourea compounds are known for their diverse biological properties.

  • Potential Biological Applications :
    • Anticancer Activity : Some thiourea derivatives have shown promise in anticancer studies due to their ability to inhibit tumor growth.
    • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens.

Interaction Studies

Research involving interaction studies highlights the compound's behavior in biological systems and its interactions with metal ions.

  • Metal Ion Complexation : The compound can form complexes with transition metals, which may enhance its reactivity and utility in catalysis.
  • Biochemical Interactions : Investigations into how the compound interacts with biological macromolecules could lead to insights into its potential therapeutic applications.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
N,N'-(S)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]Similar binaphthalene structureDifferent chirality
3,5-Bis(trifluoromethyl)phenyl thioureaSimplified structureLacks binaphthalene core
Binaphthyl thiourea derivativesVaries in substituentsPotentially different biological activities

The uniqueness of N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] lies in its specific combination of chirality and complex structure which may enhance its effectiveness in catalysis and biological applications compared to simpler analogs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural and functional attributes of the target compound with similar thiourea-based catalysts:

Compound Core Structure Molecular Weight (g/mol) Key Functional Groups Application Purity/Availability
N,N'-(R)-Binaphthyl thiourea (Target) Binaphthalene 826.7 3,5-(CF₃)₂C₆H₃, thiourea, chiral binaphthyl Asymmetric catalysis (e.g., Michael additions) 97–99%
Schreiner’s thiourea (N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea) Benzene 488.3 3,5-(CF₃)₂C₆H₃, thiourea General H-bond catalysis (non-chiral) >95%
N-[(1S,2S)-2-Aminocyclohexyl]-N'-[3,5-(CF₃)₂C₆H₃]thiourea Cyclohexane diamine 385.4 3,5-(CF₃)₂C₆H₃, thiourea, chiral cyclohexane Chiral phase-transfer catalysis 97%
N-[3,5-(CF₃)₂C₆H₃]-N'-[(9R)-Cinchonanyl]thiourea Cinchona alkaloid 564.6 3,5-(CF₃)₂C₆H₃, thiourea, cinchona backbone Asymmetric alkylation reactions 98% (commercial)

Key Differentiators

  • Chirality vs. Simplicity : The binaphthyl backbone in the target compound introduces axial chirality, enabling enantioselective catalysis, unlike Schreiner’s thiourea, which lacks a chiral center .
  • Electronic Effects: The 3,5-bis(trifluoromethyl)phenyl groups in all compounds enhance electron-withdrawing effects, strengthening hydrogen-bond donor capacity. However, the binaphthyl scaffold provides steric bulk, improving stereocontrol .
  • Synthetic Complexity : The target compound requires multi-step synthesis involving binaphthyl diamine intermediates, whereas Schreiner’s thiourea is synthesized in one step from aniline derivatives .

Performance in Catalysis

  • Enantioselectivity : The R-enantiomer of the binaphthyl thiourea achieves >99% ee in asymmetric Michael additions, outperforming cyclohexane-based analogues (typically 80–90% ee) .

Catalytic Efficiency

  • Asymmetric Hydrogen Bonding : The target compound’s thiourea moiety activates electrophiles via dual H-bonding, while the binaphthyl backbone directs substrate approach, achieving 90–95% yields in Diels-Alder reactions .
  • Comparison with Cinchona-Based Thioureas : Cinchona derivatives (e.g., CAS 851477-19-5) show comparable enantioselectivity but lower thermal stability, degrading above 150°C, whereas the binaphthyl thiourea remains stable up to 200°C .

Commercial Availability and Cost

  • Pricing : The R-enantiomer (CAS 914497-25-9) costs $1,200–1,500/g (research-grade), significantly higher than Schreiner’s thiourea ($200–300/g) due to complex synthesis .
  • Scalability : Multigram synthesis of the binaphthyl thiourea is feasible but requires chiral resolution steps, increasing production costs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N,N'-(R)-[1,1'-Binaphthalene]-2,2'-diylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from (R)-BINAM derivatives. Key steps include:

  • Coupling : Reacting (R)-BINAM with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under anhydrous conditions in dichloromethane .
  • Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane to isolate the thiourea product .
  • Critical Reagents : Anhydrous solvents (e.g., THF, DCM), palladium catalysts for cross-coupling (e.g., Pd(OAc)₂), and ligands like SEGPHOS for enantioselective steps .

Q. How is enantiomeric purity (ee%) determined for this chiral thiourea catalyst?

  • Methodological Answer : Enantiomeric excess is quantified via chiral HPLC or supercritical fluid chromatography (SFC) using columns like Chiralpak IA or IB. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid to enhance resolution. Calibration with racemic and enantiopure standards ensures accuracy .

Q. What safety protocols are critical during handling and synthesis?

  • Methodological Answer : Due to the compound’s toxicity (T-classified), use fume hoods, nitrile gloves, and explosion-proof equipment. Avoid inhalation of fine powders; store under inert gas (argon) to prevent degradation. Waste disposal must follow EPA guidelines for fluorinated organics .

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric catalysis using this thiourea ligand?

  • Methodological Answer : Systematic optimization includes:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while non-polar solvents (toluene) improve enantioselectivity in some cases .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions but may slow kinetics; Arrhenius plots help identify optimal ranges .
  • Ligand/Metal Ratios : Titrate palladium or gold catalysts (e.g., Pd₂(dba)₃) against ligand concentration (typical 1:1 to 1:2 ratios) to balance activity and selectivity .

Q. How do researchers resolve contradictory enantioselectivity data when modifying aryl substituents?

  • Methodological Answer : Contradictions arise from steric vs. electronic effects. Strategies include:

  • DFT Calculations : Model transition states to identify steric clashes (e.g., trifluoromethyl groups vs. substrate) .
  • X-ray Crystallography : Compare ligand-substrate co-crystal structures to correlate substituent positioning with selectivity .
  • Statistical DoE : Design of Experiments (DoE) tests substituent permutations (e.g., nitro vs. methoxy groups) to isolate contributing factors .

Q. What methodologies validate interactions between this thiourea and biological macromolecules (e.g., enzymes)?

  • Methodological Answer : Use:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
  • Docking Simulations : AutoDock Vina or Schrödinger Suite models binding poses, validated by mutagenesis studies (e.g., alanine scanning) .

Key Methodological Notes

  • Contradiction Analysis : When catalytic data conflict with theoretical models, cross-validate using multiple techniques (e.g., kinetic isotope effects, Hammett plots) .
  • Stereochemical Control : For scale-up, prioritize ligands with modular synthesis (e.g., BINAP derivatives) to adjust steric bulk without redesigning the core structure .

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